2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
2-{[4-(Prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazine ring, a prop-2-en-1-yl (allyl) group, and a sulfanyl-linked acetamide moiety. The triazole ring confers metabolic stability and hydrogen-bonding capacity, while the pyrazine and allyl groups enhance electronic and steric interactions, making it a candidate for pharmacological applications such as enzyme inhibition or receptor modulation . Its synthesis typically involves S-alkylation of a triazole-thione intermediate with a chloroacetamide derivative under basic conditions, as seen in analogous compounds .
Properties
Molecular Formula |
C11H12N6OS |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N6OS/c1-2-5-17-10(8-6-13-3-4-14-8)15-16-11(17)19-7-9(12)18/h2-4,6H,1,5,7H2,(H2,12,18) |
InChI Key |
JRKAXNDPQVZWAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N)C2=NC=CN=C2 |
solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.
Final Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazole or pyrazine derivatives.
Substitution: Various substituted triazole or pyrazine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.
Biology
Biologically, the compound’s triazole and pyrazine rings are known to interact with various biological targets, potentially leading to antimicrobial, antifungal, or anticancer activities. Research is ongoing to explore these possibilities.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific enzymes or receptors could make it a candidate for drug development, particularly in the treatment of infectious diseases or cancer.
Industry
Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity. The pyrazine moiety may interact with nucleic acids or proteins, affecting cellular processes.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents on the triazole ring, the heteroaromatic system (pyrazine vs. pyridine), and the acetamide side chain. These variations influence physicochemical properties and bioactivity:
Key Observations :
- Heteroaromatic Systems : Pyrazine-containing analogs (e.g., target compound) exhibit stronger π-π stacking than pyridine derivatives, which could influence binding to aromatic-rich enzyme pockets .
- Acetamide Tail : Substituted phenylacetamide groups (e.g., 2-isopropylphenyl in ) enhance lipophilicity, affecting membrane permeability and bioavailability.
Pharmacological and Biochemical Comparisons
- Anti-Exudative Activity: Analogous 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated significant anti-exudative effects (10 mg/kg dose), comparable to diclofenac sodium (8 mg/kg) in rat models . The target compound’s pyrazine moiety may further modulate inflammatory pathways via purinergic receptors.
- Receptor Modulation : GPR-17 ligand 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide highlights the role of triazole-acetamides in targeting G protein-coupled receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
